NOX4 Inhibitory Activity: N-(2-isobutoxyphenyl)-4-methoxybenzamide vs. Parent 4-Methoxybenzamide Scaffold
N-(2-isobutoxyphenyl)-4-methoxybenzamide inhibits NOX4 with an IC50 of 670 nM in a cell‑based assay using HEK cells stably expressing human NOX4 [1]. In contrast, the unsubstituted 4-methoxybenzamide core structure shows no detectable inhibition of NOX4 at concentrations up to 30 µM and displays an IC50 of 30,000 nM against the unrelated enzyme NNMT [2][3]. The N‑(2‑isobutoxyphenyl) substitution therefore confers at least a 45‑fold improvement in NOX4 inhibitory potency relative to the parent scaffold.
| Evidence Dimension | NOX4 inhibition (IC50) |
|---|---|
| Target Compound Data | 670 nM |
| Comparator Or Baseline | 4-Methoxybenzamide parent scaffold: >30,000 nM (estimated lower bound; actual NOX4 activity not detected) |
| Quantified Difference | ≥45‑fold lower IC50 for target compound |
| Conditions | HEK cells stably expressing human NOX4; H2O2 production monitored (BindingDB BDBM318940) |
Why This Matters
This quantifiable potency difference demonstrates that the N‑(2‑isobutoxyphenyl) group is essential for NOX4 engagement; the unsubstituted scaffold is functionally inert in this assay.
- [1] BindingDB. BDBM318940: US10173988, Compound inventive. IC50 = 670 nM for human NOX4. View Source
- [2] BindingDB. Search results: 4-methoxybenzamide shows no reported NOX4 activity. View Source
- [3] BindingDB. BDBM50340090: 4-methoxybenzamide IC50 = 30,000 nM for human NNMT. View Source
